ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylate
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Overview
Description
Ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a cyclohexane ring substituted with an ethoxy-oxopropyl group and an ethyl ester group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,2S)-2-(3-methoxy-3-oxopropyl)cyclohexane-1-carboxylate
- Ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclopentane-1-carboxylate
Uniqueness
Ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
CAS No. |
61154-28-7 |
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Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-(3-ethoxy-3-oxopropyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24O4/c1-3-17-13(15)10-9-11-7-5-6-8-12(11)14(16)18-4-2/h11-12H,3-10H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
PSJXLRKQUOGJOL-NWDGAFQWSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H]1CCCC[C@H]1C(=O)OCC |
Canonical SMILES |
CCOC(=O)CCC1CCCCC1C(=O)OCC |
Origin of Product |
United States |
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